An In-depth Technical Guide to the Core Chemical Properties of 3-Hydroxy Benzopyrene-d11
An In-depth Technical Guide to the Core Chemical Properties of 3-Hydroxy Benzopyrene-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Hydroxy Benzopyrene-d11, a deuterated metabolite of the potent carcinogen Benzo[a]pyrene (B130552). This document is intended to serve as a vital resource for researchers in toxicology, pharmacology, and drug metabolism, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and development.
Chemical and Physical Properties
3-Hydroxy Benzopyrene-d11 is the deuterated form of 3-Hydroxy Benzopyrene, a significant metabolite of Benzo[a]pyrene. The introduction of deuterium (B1214612) atoms provides a valuable tool for metabolic studies, allowing for its use as an internal standard in mass spectrometry-based quantification, enabling precise tracking and measurement in biological matrices.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 3-Hydroxy Benzopyrene-d11 | N/A |
| Synonyms | Benzo[a]pyren-3-ol-d11, 3-Hydroxy-3,4-benzo[a]pyrene-d11, 3-Hydroxybenzo[a]pyrene-d11 | N/A |
| CAS Number | 1246819-35-1 | [1][2] |
| Molecular Formula | C₂₀HD₁₁O | [1][2] |
| Molecular Weight | 279.38 g/mol | [1][2] |
| Appearance | Dark Yellow to Green Solid | [3] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 186-188 °C (for non-deuterated) | [3] |
| Boiling Point | 371.47 °C (rough estimate for non-deuterated) | [3] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly, Heated) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity | Typically >95% (HPLC) | [4] |
Synthesis and Purification
The synthesis of 3-Hydroxy Benzopyrene-d11 is a complex process that is not widely published in standard literature, typically being a proprietary process of specialized chemical suppliers. The general approach involves the synthesis of a deuterated Benzo[a]pyrene precursor, followed by a regioselective hydroxylation.
The purification of the final product is critical for its use as an analytical standard. High-performance liquid chromatography (HPLC) is the method of choice for achieving the high purity levels required.
Experimental Protocols
The primary application of 3-Hydroxy Benzopyrene-d11 is as an internal standard for the quantification of 3-Hydroxy Benzopyrene in biological samples, most commonly urine, as a biomarker for Benzo[a]pyrene exposure. Below is a detailed experimental protocol for the analysis of 3-Hydroxy Benzopyrene in human urine using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of 3-Hydroxy Benzopyrene in Human Urine
1. Sample Preparation:
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To a 2 mL urine sample, add 50 µL of an internal standard solution of 3-Hydroxy Benzopyrene-d11 in methanol.
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Add 500 µL of a β-glucuronidase/sulfatase solution to hydrolyze the conjugated metabolites.
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Incubate the mixture at 37°C for at least 4 hours, or overnight.
2. Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
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Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
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Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
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Dry the cartridge under a stream of nitrogen for 10 minutes.
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Elute the analyte and internal standard with two 1.5 mL aliquots of methanol.
3. LC-MS/MS Analysis:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of a 50:50 methanol:water solution.
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Inject an aliquot onto a C18 HPLC column.
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Perform chromatographic separation using a gradient elution with mobile phases of water with 0.1% formic acid and methanol with 0.1% formic acid.
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Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Caption: Workflow for the analysis of 3-Hydroxy Benzopyrene in urine.
Metabolic Pathway
3-Hydroxy Benzopyrene is a primary metabolite of Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) that is a known human carcinogen. The metabolic activation of Benzo[a]pyrene is a complex process primarily mediated by cytochrome P450 enzymes. The formation of 3-Hydroxy Benzopyrene is a key step in the detoxification pathway of Benzo[a]pyrene.
The metabolic conversion of Benzo[a]pyrene to 3-Hydroxy Benzopyrene is primarily catalyzed by the cytochrome P450 enzymes CYP1A1 and CYP1B1. Other isoforms such as CYP2C19 and CYP3A4 also contribute to this metabolic step.[1]
Caption: Metabolic activation of Benzo[a]pyrene.
Safety and Handling
3-Hydroxy Benzopyrene-d11, as a derivative of a known carcinogen, should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical properties and applications of 3-Hydroxy Benzopyrene-d11. For further in-depth information, researchers are encouraged to consult the cited literature and the manufacturer's documentation.
References
- 1. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of human liver cytochrome P4502C and 3A enzymes in the 3-hydroxylation of benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
